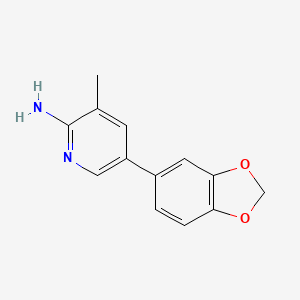![molecular formula C15H15BrN2O3 B5907275 isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBOPA is a pyridazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is not well understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the activity of various bacterial and fungal enzymes, including chitinase and β-glucosidase.
Biochemical and physiological effects:
This compound has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, this compound has been shown to possess potent antifungal and antibacterial activities. This compound has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, including the exploration of its potential application in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is an area of active research.
Métodos De Síntesis
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroacetate. Another method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroformate. Both methods have been reported to yield this compound in good yields.
Aplicaciones Científicas De Investigación
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. This compound has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, this compound has been shown to possess potent antifungal and antibacterial activities. This compound has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
Propiedades
IUPAC Name |
propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZHJHFXHOACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)
![1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B5907255.png)
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)
![3-{2-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5907264.png)
![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5907271.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5907280.png)
![N-[4-(aminocarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B5907284.png)
